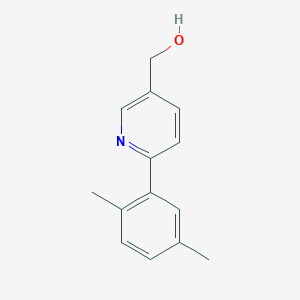![molecular formula C13H19N3O B12614556 Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]- CAS No. 876659-83-5](/img/structure/B12614556.png)
Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N’-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-: is a synthetic organic compound characterized by the presence of a urea moiety substituted with dimethyl and phenylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-dimethyl-N-[[(3-phenylpropyl)imino]methyl]- typically involves the nucleophilic addition of amines to isocyanates. One practical method involves the reaction of dimethylamine with phenylpropyl isocyanate under mild conditions. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Urea, N,N’-dimethyl-N-[[(3-phenylpropyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or phenylpropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with oxidized functional groups, while reduction may produce amine derivatives.
科学的研究の応用
Urea, N,N’-dimethyl-N-[[(3-phenylpropyl)imino]methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Urea, N,N’-dimethyl-N-[[(3-phenylpropyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity.
類似化合物との比較
Similar Compounds
Urea, N,N’-dimethyl-: A simpler analog with similar structural features but lacking the phenylpropyl group.
Urea, 1,3-dimethyl-: Another analog with symmetrical dimethyl substitution.
Urea, 1,1-dimethyl-: An asymmetrical analog with different substitution patterns.
Uniqueness
Urea, N,N’-dimethyl-N-[[(3-phenylpropyl)imino]methyl]- is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
876659-83-5 |
|---|---|
分子式 |
C13H19N3O |
分子量 |
233.31 g/mol |
IUPAC名 |
1,3-dimethyl-1-(3-phenylpropyliminomethyl)urea |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)16(2)11-15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,17) |
InChIキー |
ASVJJNFIQHVZQP-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(C)C=NCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)

![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)


![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
